Calcium cyclamate

Description

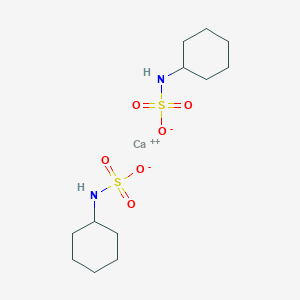

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;N-cyclohexylsulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H13NO3S.Ca/c2*8-11(9,10)7-6-4-2-1-3-5-6;/h2*6-7H,1-5H2,(H,8,9,10);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKLJMHXGZUJRTL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)[O-].C1CCC(CC1)NS(=O)(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24CaN2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9057892 | |

| Record name | Calcium cyclamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] | |

| Record name | Calcium cyclamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4154 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Form: crystals; pleasant, very sweet taste; practically insol in alcohol, benzene, chloroform, ether; pH of 10% aq soln 5.5-7.5; Said to be more resistant to cooking temp than saccharin /Dihydrate/, ODORLESS; WHITE CRYSTALLINE POWDER; 1 G SOL IN 4 ML WATER; 1 G SOL IN 60 ML ETHANOL; 1 G SOL IN 1.5 ML PROPYLENE GLYCOL; LOSS ON DRYING @ 140 °C FOR 2 HR 9.0% MAX /DIHYDRATE/; IN DILUTE SOLN ABOUT 30 TIMES AS SWEET AS SUCROSE, SOL IN AQ SOLN OF SORBITOL; 25 G SOL IN 100 ML 25% ALCOHOL; 2.4 G SOL IN 100 ML 90% ETHYL ALCOHOL, Soluble in water. Insoluble in most organic solvents. | |

| Record name | CALCIUM CYCLAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/823 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystalline solid | |

CAS No. |

139-06-0 | |

| Record name | Calcium cyclamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamic acid, N-cyclohexyl-, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium cyclamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium bis(cyclohexylsulphamate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM CYCLAMATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X12LMJ1WYL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALCIUM CYCLAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/823 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Calcium Cyclamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of calcium cyclamate, a widely used artificial sweetener. The document is intended for researchers, scientists, and professionals in the field of drug development who require detailed information on this compound. The guide covers its fundamental properties, analytical methodologies for its quantification, and its interaction with biological systems, specifically the sweet taste signaling pathway. All quantitative data is presented in structured tables for ease of comparison. Detailed experimental protocols for key analytical techniques are provided, and the sweet taste signaling pathway is visualized using a Graphviz diagram.

Chemical and Physical Properties

This compound, the calcium salt of cyclamic acid, is a non-nutritive sweetener approximately 30-50 times sweeter than sucrose.[1] It is a white, odorless, crystalline powder with a pleasant, very sweet taste.[2]

General Properties

| Property | Value | Reference(s) |

| Chemical Name | Calcium bis(N-cyclohexylsulfamate) | [2] |

| Synonyms | Calcium cyclohexanesulfamate, Cyclamate calcium, Sucaryl calcium | [2] |

| CAS Number | 139-06-0 (anhydrous) | [3] |

| Molecular Formula | C₁₂H₂₄CaN₂O₆S₂ | [2] |

| Molecular Weight | 396.54 g/mol | [2] |

Physical Properties

| Property | Value | Reference(s) |

| Appearance | White, odorless, crystalline powder | [4] |

| Melting Point | Not precisely defined for the anhydrous form. Cyclamic acid melts at 169-170 °C. | [3] |

| Solubility | ||

| in Water | Freely soluble. 1 g in 4 mL of water. | [2] |

| in Ethanol | Practically insoluble to sparingly soluble. | [2][4] |

| in Organic Solvents | Practically insoluble in benzene, chloroform, and ether. | [2] |

| pH (10% aqueous solution) | 5.5 - 7.5 | [3] |

| Stability | Stable to heat, light, and air over a wide pH range. More resistant to cooking temperatures than saccharin. | [2] |

| Decomposition | When heated to decomposition, it emits very toxic fumes of sulfoxides and nitroxides. |

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound and its primary metabolite, cyclohexylamine (B46788).

Titrimetric Assay of this compound

This method determines the purity of this compound by titrating the cyclamate ion with sodium nitrite (B80452).

Principle: The N-sulfamate group of the cyclamate ion is quantitatively diazotized by nitrous acid (formed in situ from sodium nitrite and hydrochloric acid). The endpoint is detected when excess nitrous acid is present, which is indicated by its reaction with starch iodide paper.

Reagents and Equipment:

-

This compound sample

-

Distilled water

-

Hydrochloric acid (HCl), concentrated

-

Sodium nitrite (NaNO₂), 0.1 M standard solution

-

Starch iodide test paper

-

Analytical balance

-

Burette, 50 mL

-

Beakers and flasks

Procedure:

-

Accurately weigh approximately 0.4 g of the this compound sample.

-

Dissolve the sample in a mixture of 50 mL of distilled water and 5 mL of concentrated hydrochloric acid in a 250 mL beaker.

-

Titrate the solution with a standardized 0.1 M sodium nitrite solution.

-

Towards the end of the titration, add the titrant dropwise.

-

After each addition, streak a glass rod dipped in the solution onto a piece of starch iodide test paper.

-

The endpoint is reached when a blue color is immediately produced on the test paper.[5]

-

The endpoint can also be determined electrometrically.[5]

-

The endpoint is reproducible after the mixture has been allowed to stand for one minute.[5]

Calculation: Each mL of 0.1 M sodium nitrite is equivalent to 19.83 mg of anhydrous this compound (C₁₂H₂₄CaN₂O₆S₂).[4]

High-Performance Liquid Chromatography (HPLC) for Cyclamate in Food Products

This method is suitable for the determination of cyclamate in various food matrices, including beverages and preserved fruits. Since cyclamate lacks a strong chromophore, indirect detection or derivatization is required.

Principle: Cyclamate is separated from other food components on a reversed-phase HPLC column. For UV detection, cyclamate is first oxidized to cyclohexylamine, which is then derivatized with a UV-absorbing compound like trinitrobenzenesulfonic acid (TNBS).[6][7]

Instrumentation and Reagents:

-

High-Performance Liquid Chromatograph with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

-

Mobile phase: Acetonitrile and water gradient[8]

-

Hydrogen peroxide (H₂O₂) for oxidation

-

Trinitrobenzenesulfonic acid (TNBS) for derivatization

-

Cycloheptylamine (as internal standard)[6]

-

This compound standard

-

Sample preparation materials (e.g., filters, solid-phase extraction cartridges)

Sample Preparation (General Procedure for Beverages):

-

Degas carbonated beverages by sonication.

-

Dilute the sample with distilled water to bring the cyclamate concentration within the linear range of the assay.

-

Filter the diluted sample through a 0.45 µm syringe filter before injection.

Sample Preparation (General Procedure for Preserved Fruits):

-

Homogenize a known weight of the sample.

-

Extract the cyclamate from the matrix with water, potentially with heating or sonication to improve extraction efficiency.

-

Centrifuge the extract to remove solid particles.

-

The supernatant may require further cleanup using solid-phase extraction (SPE) to remove interfering substances.[9]

-

Filter the final extract through a 0.45 µm syringe filter.

Derivatization and Analysis:

-

Take a known volume of the prepared sample extract.

-

Add the internal standard (cycloheptylamine).

-

Perform the oxidation of cyclamate to cyclohexylamine by adding hydrogen peroxide and heating.

-

Adjust the pH and add the derivatizing agent (TNBS).

-

Allow the reaction to proceed under controlled temperature and time.

-

Inject the derivatized sample into the HPLC system.

-

Detect the derivatized cyclohexylamine and internal standard at an appropriate wavelength (e.g., 345 nm for TNBS derivatives).[7]

-

Quantify the amount of cyclamate based on a calibration curve prepared with derivatized standards.

Gas Chromatography-Mass Spectrometry (GC-MS) for Cyclohexylamine in Biological Samples

This method is used to determine the concentration of cyclohexylamine, the primary metabolite of cyclamate, in biological matrices like urine.

Principle: Cyclohexylamine is extracted from the biological matrix and then derivatized to increase its volatility and improve its chromatographic properties. The derivatized compound is then separated by gas chromatography and detected by mass spectrometry.[10]

Instrumentation and Reagents:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary column suitable for amine analysis (e.g., DB-5ms)

-

Extraction solvent (e.g., diethyl ether or dichloromethane)

-

Derivatizing agent (e.g., trifluoroacetic anhydride (B1165640) - TFAA)

-

Cyclohexylamine standard

-

Internal standard (e.g., deuterated cyclohexylamine)

-

pH adjustment reagents (e.g., sodium hydroxide (B78521), hydrochloric acid)

Sample Preparation (Urine):

-

Take a known volume of the urine sample.

-

Add the internal standard.

-

Adjust the pH of the urine to alkaline conditions (e.g., pH > 11) with sodium hydroxide to ensure cyclohexylamine is in its free base form.

-

Extract the cyclohexylamine with an organic solvent (e.g., diethyl ether) by liquid-liquid extraction.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Concentrate the extract under a gentle stream of nitrogen.

Derivatization and Analysis:

-

Reconstitute the dried extract in a small volume of a suitable solvent.

-

Add the derivatizing agent (TFAA).

-

Heat the mixture to facilitate the derivatization reaction.

-

Inject a portion of the derivatized sample into the GC-MS system.

-

The GC oven temperature is programmed to separate the derivatized cyclohexylamine from other components.

-

The mass spectrometer is operated in selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring characteristic ions of the derivatized cyclohexylamine and the internal standard.

-

Quantify the amount of cyclohexylamine based on a calibration curve prepared with derivatized standards.

Biological Interaction: The Sweet Taste Signaling Pathway

This compound elicits a sweet taste by interacting with the T1R2/T1R3 G-protein coupled receptor, which is located in the taste receptor cells on the tongue. The interaction of cyclamate with the transmembrane domain of the T1R3 subunit initiates a downstream signaling cascade.

The following diagram illustrates the key steps in the sweet taste signaling pathway initiated by a sweetener like this compound.

Caption: Sweet taste signaling pathway initiated by this compound.

Conclusion

This technical guide has provided a detailed summary of the chemical and physical properties of this compound, along with comprehensive experimental protocols for its analysis. The inclusion of the sweet taste signaling pathway provides valuable context for its biological activity. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development, facilitating a deeper understanding and application of this compound in their respective fields.

References

- 1. Cyclamate - Wikipedia [en.wikipedia.org]

- 2. This compound [drugfuture.com]

- 3. phexcom.com [phexcom.com]

- 4. fao.org [fao.org]

- 5. fao.org [fao.org]

- 6. Development and single-laboratory validation of an HPLC method for the determination of cyclamate sweetener in foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. HPLC Determination of Sodium Cyclamate in Food Flavors and Fragrances [spkx.net.cn]

- 9. researchgate.net [researchgate.net]

- 10. GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Industrial Production of Calcium Cyclamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium cyclamate, a non-nutritive, high-intensity sweetener, holds a significant place in the food and pharmaceutical industries. Its synthesis and large-scale production involve a series of precise chemical reactions and purification steps to ensure a high-purity final product. This technical guide provides a comprehensive overview of the core processes involved in the synthesis and industrial manufacturing of this compound. It details the primary synthesis pathway, including the critical sulfonation of cyclohexylamine (B46788) and subsequent neutralization, along with purification methodologies. Furthermore, this document outlines the industrial production workflow, key process parameters, and quality control measures essential for consistent and safe manufacturing. The information is presented to be a valuable resource for researchers, chemists, and professionals involved in the development and manufacturing of sweeteners and pharmaceutical excipients.

Introduction

This compound, the calcium salt of cyclamic acid, is an artificial sweetener approximately 30-50 times sweeter than sucrose.[1] Its stability under heating makes it a versatile ingredient in a variety of products, including baked goods, beverages, and pharmaceuticals.[2] The industrial production of this compound is a well-established chemical process that begins with the sulfonation of cyclohexylamine. This is followed by a neutralization reaction with a calcium source, typically calcium hydroxide (B78521), and subsequent purification and crystallization to yield the final product.

This guide will delve into the technical details of the synthesis and industrial production of this compound, providing experimental protocols, quantitative data, and process visualizations to aid in understanding the intricacies of its manufacturing.

Synthesis of this compound

The synthesis of this compound is a two-step process:

-

Sulfonation of Cyclohexylamine: The primary reaction involves the introduction of a sulfonic acid group to the cyclohexylamine molecule to form N-cyclohexylsulfamic acid (cyclamic acid).

-

Neutralization: The resulting cyclamic acid is then neutralized with a calcium base to produce this compound.

Step 1: Sulfonation of Cyclohexylamine

The sulfonation of cyclohexylamine can be achieved using several sulfonating agents, with sulfur trioxide (SO₃) and sulfamic acid being the most common in industrial applications. Chlorosulfonic acid has also been used historically.[3]

This method is widely used in industrial settings due to its efficiency and the high purity of the resulting product. The reaction is highly exothermic and requires careful control of temperature and reactant ratios to minimize the formation of by-products such as bis(cyclohexylamine)sulfone.[4]

Experimental Protocol:

-

Reactant Preparation: Dry cyclohexylamine and a gaseous mixture of sulfur trioxide diluted with an inert gas (e.g., nitrogen) are prepared. It is crucial to maintain anhydrous conditions to prevent the formation of sulfuric acid.[4]

-

Reaction: The liquid, dry cyclohexylamine and the gaseous sulfur trioxide-nitrogen mixture are introduced into a reaction zone under turbulent conditions. A high molar ratio of cyclohexylamine to sulfur trioxide (at least 10:1) is maintained to favor the formation of the desired cyclohexylamine cyclohexylsulfamate (B1227001).[4]

-

Temperature Control: The reaction temperature is maintained between 70°C and 150°C.[4]

-

Product Formation: The reaction yields cyclohexylamine cyclohexylsulfamate as the primary product.[4]

| Parameter | Value | Reference |

| Reactant Ratio (Cyclohexylamine:SO₃) | ≥ 10:1 (molar) | [4] |

| Reaction Temperature | 70°C - 150°C | [4] |

| Yield of Amine Salt | > 80% | [4] |

The reaction of cyclohexylamine with sulfamic acid is another common industrial method. This process is generally considered milder than using sulfur trioxide.

Experimental Protocol:

-

Reactant Mixing: Cyclohexylamine and sulfamic acid are mixed in a reaction vessel. An excess of cyclohexylamine is typically used.

-

Heating: The mixture is heated to a temperature between 110°C and 160°C for approximately 90 minutes.[5] The reaction is carried out under a nitrogen blanket to prevent oxidation.[5]

-

Product Formation: The reaction produces the ammonium (B1175870) salt of N-cyclohexylsulfamic acid.

| Parameter | Value | Reference |

| Reactant Ratio (Cyclohexylamine:Sulfamic Acid) | 2.5-5:1 (mass) | |

| Reaction Temperature | 110°C - 160°C | [5] |

| Reaction Time | ~90 minutes | [5] |

Step 2: Neutralization with Calcium Hydroxide

The N-cyclohexylsulfamic acid (or its amine/ammonium salt) from the sulfonation step is neutralized with calcium hydroxide (Ca(OH)₂) to form this compound.

Experimental Protocol:

-

Reaction Mixture: The crude product from the sulfonation step is dissolved in water.

-

Addition of Calcium Hydroxide: A slurry of calcium hydroxide is added to the aqueous solution of cyclamic acid. Calcium hydroxide is often used due to its cost-effectiveness and availability.[6][7]

-

Neutralization: The mixture is stirred until the neutralization is complete, which can be monitored by measuring the pH of the solution. The reaction typically takes 1-3 hours.

-

Product Formation: The reaction yields a solution of this compound.

| Parameter | Value | Reference |

| Neutralizing Agent | Calcium Hydroxide (Ca(OH)₂) | [6][7] |

| Reaction Time | 1 - 3 hours |

Industrial Production of this compound

The industrial production of this compound follows the same fundamental chemical steps as the laboratory synthesis but is scaled up and optimized for efficiency, safety, and cost-effectiveness.

Process Workflow

The following diagram illustrates a typical industrial workflow for the production of this compound.

Purification and Crystallization

Purification is a critical step to ensure the final product meets the stringent purity requirements for food and pharmaceutical applications. A common industrial purification method involves the use of a barium salt intermediate.[8]

Purification Protocol (Barium Salt Method):

-

Formation of Barium Cyclamate: The crude cyclamic acid solution is treated with barium carbonate. This precipitates any sulfate (B86663) impurities as highly insoluble barium sulfate.

-

Removal of Barium Sulfate: The barium sulfate precipitate is removed by filtration.

-

Conversion back to Cyclamic Acid: The soluble barium cyclamate is then treated with sulfuric acid, which precipitates barium sulfate and regenerates the cyclamic acid in solution.[8]

-

Final Neutralization: The purified cyclamic acid is then neutralized with calcium hydroxide to form high-purity this compound.[8]

Crystallization:

The purified this compound solution is concentrated and cooled to induce crystallization. The resulting crystals are then separated from the mother liquor by centrifugation and dried.

| Parameter | Value | Reference |

| Purity (Assay) | 98.0% - 101.0% (anhydrous basis) | [1] |

| Loss on Drying | 6.0% - 9.0% | [1] |

| Cyclohexylamine Impurity | ≤ 10 mg/kg | [1] |

| Dicyclohexylamine Impurity | ≤ 1 mg/kg | [1] |

| Lead Impurity | ≤ 1 mg/kg | [1] |

Quality Control

Rigorous quality control is essential throughout the manufacturing process to ensure the safety and purity of the final this compound product. Various analytical methods are employed for this purpose.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): HPLC is a common method for the determination of cyclamate in various food and beverage products.[9][10] Since cyclamate lacks a strong chromophore for direct UV detection, a derivatization step is often required.[9] One method involves the oxidation of cyclamate to cyclohexylamine, followed by derivatization with trinitrobenzenesulfonic acid (TNBS) and subsequent analysis by HPLC-UV.[9]

Titration: A titration method can be used for the assay of this compound. The sample is dissolved in water and dilute hydrochloric acid and then titrated with a standardized solution of sodium nitrite.[1]

The following diagram illustrates a typical quality control workflow.

Conclusion

The synthesis and industrial production of this compound are well-defined processes that rely on the precise control of reaction conditions and rigorous purification and quality control measures. The primary pathway involves the sulfonation of cyclohexylamine followed by neutralization with calcium hydroxide. Industrial-scale manufacturing employs optimized protocols and specialized equipment to ensure high yields and purity. A thorough understanding of the chemistry, process parameters, and analytical methodologies is crucial for the safe and efficient production of this widely used artificial sweetener. This guide has provided a detailed technical overview to serve as a valuable resource for professionals in the field.

References

- 1. fao.org [fao.org]

- 2. publications.iarc.who.int [publications.iarc.who.int]

- 3. Cyclamate | C6H13NO3S | CID 7533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US3226430A - Sulfonation of cyclohexylamine with so3 - Google Patents [patents.google.com]

- 5. chemithon.com [chemithon.com]

- 6. Lime (Calcium Hydroxide) for use in pH Neutralization Systems [phadjustment.com]

- 7. stumejournals.com [stumejournals.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Development and single-laboratory validation of an HPLC method for the determination of cyclamate sweetener in foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure and Formula of Calcium Cyclamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of calcium cyclamate. It includes detailed experimental protocols for its synthesis and analysis, presented to meet the rigorous standards of research and development professionals.

Molecular Structure and Chemical Formula

This compound is the calcium salt of cyclamic acid. It is an artificial sweetener that is approximately 30-50 times sweeter than sucrose.

The chemical formula for anhydrous this compound is C₁₂H₂₄CaN₂O₆S₂ .[1] It also commonly exists as a dihydrate, with the formula C₁₂H₂₄CaN₂O₆S₂ · 2H₂O .[2]

IUPAC Name: calcium bis(N-cyclohexylsulfamate)[3]

CAS Registry Number: 139-06-0[1]

The molecular structure consists of a central calcium ion (Ca²⁺) ionically bonded to two cyclohexylsulfamate (B1227001) anions ([C₆H₁₁NHSO₃]⁻). The cyclohexylsulfamate anion features a cyclohexane (B81311) ring attached to a sulfamate (B1201201) group.

Molecular Structure Visualization

Caption: Molecular structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 396.54 g/mol (anhydrous) | [1] |

| 432.57 g/mol (dihydrate) | [2] | |

| Appearance | White, odorless, crystalline powder | [2] |

| Taste | Intensely sweet | |

| Solubility | Freely soluble in water | [1] |

| 1 g in 4 mL of water | [1] | |

| Sparingly soluble in ethanol (B145695) | [2] | |

| 1 g in 60 mL of ethanol | [1] | |

| Practically insoluble in benzene, chloroform, and ether | [1] | |

| pH of 10% Aqueous Solution | 5.5 - 7.5 | [1] |

| Loss on Drying (Dihydrate) | 6.0% - 9.0% (140°C for 2 hours) | [2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analytical determination of this compound.

Synthesis of this compound

The synthesis of this compound is typically a two-step process involving the sulfonation of cyclohexylamine (B46788) to produce cyclamic acid, followed by neutralization with a calcium salt.

Caption: General synthesis pathway for this compound.

Protocol for Laboratory-Scale Synthesis:

-

Sulfonation of Cyclohexylamine:

-

In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve cyclohexylamine in a high-boiling point solvent such as toluene.

-

Slowly add an equimolar amount of sulfamic acid to the cyclohexylamine solution while stirring.

-

Heat the reaction mixture to reflux and maintain for a period sufficient to drive the reaction to completion, typically monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of N-cyclohexyl-N-cyclohexylammonium sulfamate.

-

Filter the precipitate and wash with a non-polar solvent (e.g., hexane) to remove unreacted starting materials.

-

-

Neutralization to Form this compound:

-

Suspend the N-cyclohexyl-N-cyclohexylammonium sulfamate precipitate in water.

-

Slowly add a stoichiometric amount of calcium hydroxide (Ca(OH)₂) slurry to the suspension with vigorous stirring. The reaction will liberate free cyclohexylamine.

-

Continue stirring until the reaction is complete, which can be monitored by the cessation of ammonia (B1221849) smell or by pH measurement (approaching neutral).

-

The resulting aqueous solution contains this compound and liberated cyclohexylamine.

-

-

Purification:

-

Remove the liberated cyclohexylamine by azeotropic distillation.

-

Treat the aqueous solution with activated carbon to remove colored impurities, followed by filtration.

-

Concentrate the filtrate under reduced pressure to induce crystallization of this compound.

-

Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

-

Characterization:

-

The identity and purity of the synthesized this compound can be confirmed by techniques such as melting point determination, infrared (IR) spectroscopy, and high-performance liquid chromatography (HPLC).

-

Analytical Determination by HPLC-UV

High-performance liquid chromatography with ultraviolet detection is a common method for the quantification of cyclamate in various samples. The method often involves a pre-column derivatization step to introduce a chromophore, as cyclamate itself has poor UV absorbance.

Caption: Workflow for HPLC-UV determination of cyclamate.

Detailed Protocol for HPLC-UV Analysis: [4][5]

-

Reagents and Standards:

-

This compound standard

-

Cycloheptylamine (internal standard)

-

Trinitrobenzenesulfonic acid (TNBS)

-

Sodium carbonate

-

Sodium hydroxide

-

Hydrochloric acid

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

-

Sample Preparation:

-

Liquid Samples (e.g., beverages): Degas carbonated beverages. Dilute the sample with deionized water to bring the cyclamate concentration within the linear range of the calibration curve.

-

Solid Samples (e.g., powders, tablets): Accurately weigh a portion of the homogenized sample and dissolve it in a known volume of deionized water. Further dilution may be necessary.

-

-

Oxidation and Derivatization: [5]

-

To an aliquot of the prepared sample (or standard solution), add an oxidizing agent (e.g., hydrogen peroxide) to convert cyclamate to cyclohexylamine. The reaction conditions (temperature and time) should be optimized.

-

Add the internal standard solution (cycloheptylamine).

-

Add sodium carbonate solution, followed by the TNBS derivatizing reagent.

-

Add sodium hydroxide solution and allow the reaction to proceed at a controlled temperature for a specific time (e.g., 1 hour).

-

Stop the reaction by adding hydrochloric acid.

-

Add ethanol and filter the solution through a 0.2 µm syringe filter before injection into the HPLC system.

-

-

HPLC Conditions:

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of methanol and water (e.g., 80:20 v/v), delivered isocratically.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV detector set at a specific wavelength (e.g., 314 nm for the N,N-dichlorocyclohexylamine derivative or another appropriate wavelength for the TNBS derivative).[6]

-

Column Temperature: Ambient or controlled (e.g., 23°C).[7]

-

-

Quantification:

-

Prepare a series of calibration standards of this compound and process them in the same manner as the samples.

-

Construct a calibration curve by plotting the peak area ratio of the cyclamate derivative to the internal standard against the concentration of cyclamate.

-

Determine the concentration of cyclamate in the samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

This technical guide provides essential information on the molecular structure, formula, and properties of this compound, along with detailed experimental protocols for its synthesis and analysis. The provided methodologies and data are intended to support researchers, scientists, and drug development professionals in their work with this compound. Adherence to good laboratory practices and safety precautions is essential when performing the described experiments.

References

- 1. This compound | C12H24CaN2O6S2 | CID 8752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fao.org [fao.org]

- 3. Spectrophotometric determination of cyclamate in foods: NMKL collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and single-laboratory validation of an HPLC method for the determination of cyclamate sweetener in foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. lib3.dss.go.th [lib3.dss.go.th]

The Molecular Mechanism of Cyclamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclamate, a synthetic compound 30–50 times sweeter than sucrose, has been utilized as a non-caloric artificial sweetener for decades. Its mechanism of action, centered on the activation of the heterodimeric G protein-coupled receptor (GPCR) T1R2/T1R3, offers a compelling case study in ligand-receptor interaction and taste signaling. Unlike many sweeteners that bind to the large extracellular Venus Flytrap (VFT) domain of the T1R2 subunit, cyclamate exerts its effect through a distinct allosteric binding site located within the transmembrane domain (TMD) of the T1R3 subunit. This guide provides a comprehensive technical overview of the molecular events initiated by cyclamate, from receptor binding to the generation of a neural sweet taste signal. It details the experimental methodologies used to elucidate this pathway and presents key quantitative data for a scientific audience engaged in taste receptor research and modulator development.

The Sweet Taste Receptor: T1R2/T1R3

The perception of sweet taste is primarily mediated by a single, complex receptor: a heterodimer formed by two members of the Taste 1 Receptor (T1R) family, T1R2 and T1R3. These receptors belong to Class C of the GPCR superfamily, characterized by a large N-terminal extracellular domain for ligand binding, a cysteine-rich domain (CRD), and a C-terminal seven-transmembrane domain (TMD). The T1R2/T1R3 receptor is a molecular marvel, possessing multiple distinct binding sites that allow it to recognize a vast and structurally diverse array of sweet-tasting molecules, from natural sugars to synthetic sweeteners.[1][2]

Cyclamate's Unique Binding Site and Agonist Activity

The key to understanding cyclamate's action lies in its unique interaction with the T1R3 subunit. While natural sugars and some artificial sweeteners like aspartame (B1666099) bind to the VFT domains, cyclamate interacts with a binding pocket located within the seven-transmembrane domain of the human T1R3 subunit.[1][3][4][5] This was decisively demonstrated through experiments using chimeric human/mouse receptors. The human sweet receptor (hT1R2/hT1R3) responds to cyclamate, whereas the mouse receptor does not.[3][4] By creating mixed-species pairings, researchers showed that responsiveness to cyclamate is conferred specifically by the human T1R3 subunit (hT1R3).[4][6] Further studies using chimeric receptors, where domains of hT1R3 and its mouse counterpart were swapped, pinpointed the transmembrane domain of hT1R3 as the critical region for cyclamate interaction.[3][4]

Cyclamate functions as both a direct agonist and a positive allosteric modulator (PAM).[6] This means it can activate the T1R2/T1R3 receptor on its own to elicit a sweet taste and can also enhance the receptor's response to other sweeteners, such as sucrose, that bind to a different site.[6] This allosteric modulation property is a significant area of interest in the development of new sweetener formulations.

Intracellular Signaling Cascade

Upon binding of cyclamate to the T1R3 TMD, the receptor undergoes a conformational change, initiating a canonical GPCR signaling cascade within the taste receptor cell. This multi-step process amplifies the initial signal, culminating in neurotransmitter release.

-

G Protein Activation : The activated T1R2/T1R3 receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF) for the heterotrimeric G protein gustducin (B1178931). The Gα subunit of gustducin releases GDP and binds GTP, causing its dissociation from the βγ subunits.

-

PLCβ2 Activation : The dissociated Gβγ subunits activate the enzyme Phospholipase C beta 2 (PLCβ2).

-

Second Messenger Production : PLCβ2 cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release : IP3 diffuses through the cytoplasm and binds to IP3 receptors on the surface of the endoplasmic reticulum (ER), which functions as an intracellular calcium store. This binding opens the channels, causing a rapid influx of Ca²⁺ into the cytoplasm.

-

TRPM5 Channel Opening : The rise in intracellular Ca²⁺ concentration activates the Transient Receptor Potential Melastatin 5 (TRPM5) ion channel, a monovalent cation channel.

-

Cell Depolarization : The opening of TRPM5 allows an influx of Na⁺ ions into the cell, leading to depolarization of the cell membrane.

-

ATP Release : The membrane depolarization triggers the opening of the CALHM1/CALHM3 voltage-gated channel. This large-pore channel allows the non-vesicular release of adenosine (B11128) triphosphate (ATP) into the extracellular space.

-

Neural Signal Transmission : ATP acts as a neurotransmitter, binding to purinergic receptors (like P2X2/P2X3) on the afferent nerve fibers of the gustatory nerve. This binding generates an action potential that travels to the brain, where it is ultimately perceived as a sweet taste.

// Nodes Cyclamate [label="Cyclamate", fillcolor="#FBBC05", fontcolor="#202124"]; T1R3 [label="T1R3-TMD", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; T1R2 [label="T1R2", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gustducin [label="G Protein (Gustducin)\n(αβγ)", fillcolor="#F1F3F4", fontcolor="#202124"]; PLCb2 [label="PLCβ2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; ER [label="Endoplasmic Reticulum (ER)\n[Ca²⁺ Store]", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca2 [label="↑ Intracellular [Ca²⁺]", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TRPM5 [label="TRPM5 Channel", fillcolor="#F1F3F4", fontcolor="#202124"]; Depol [label="Cell Depolarization\n(Na⁺ Influx)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CALHM1 [label="CALHM1/CALHM3 Channel", fillcolor="#F1F3F4", fontcolor="#202124"]; ATP [label="ATP Release", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nerve [label="Gustatory Nerve Fiber", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Brain [label="Signal to Brain\n(Sweet Perception)", shape=doubleoctagon, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Cyclamate -> T1R3 [label="Binds"]; T1R3 -> Gustducin [label="Activates"]; T1R2 -> Gustducin [label="Activates"]; Gustducin -> PLCb2 [label="Activates (βγ subunits)"]; PLCb2 -> PIP2 [label="Cleaves"]; PIP2 -> IP3; IP3 -> ER [label="Binds to Receptor"]; ER -> Ca2 [label="Releases Ca²⁺"]; Ca2 -> TRPM5 [label="Opens"]; TRPM5 -> Depol; Depol -> CALHM1 [label="Opens"]; CALHM1 -> ATP; ATP -> Nerve [label="Activates"]; Nerve -> Brain;

// Ranks {rank=same; T1R2; T1R3;} }

Quantitative Data Summary

The functional activity of cyclamate on the human sweet taste receptor has been quantified using in vitro cell-based assays. The half-maximal effective concentration (EC₅₀) is a critical measure of a compound's potency.

| Compound | Receptor Target | Assay Type | Reported EC₅₀ | Reference |

| Cyclamate | hT1R2/hT1R3 | Calcium Mobilization | ~2.2 mM | [1] |

Note: EC₅₀ values can vary between studies depending on the specific cell line, expression levels, and assay conditions.

Key Experimental Protocols

The elucidation of cyclamate's mechanism of action relied on several key experimental techniques, primarily using heterologous expression systems.

Heterologous Expression of T1R2/T1R3

This technique involves introducing the genetic code for the human T1R2 and T1R3 receptor subunits into a host cell line that does not normally express them, such as Human Embryonic Kidney 293 (HEK293) cells.[7]

-

Objective : To create a controlled, functional in vitro system for studying receptor activation.

-

Methodology :

-

Vector Construction : The cDNA sequences for hT1R2 and hT1R3 are cloned into mammalian expression vectors.

-

Transfection : The expression vectors are introduced into HEK293 cells using methods like lipid-mediated transfection (e.g., Lipofectamine).[8] To ensure the signal can be detected, a promiscuous G protein, Gα16-gust44, is often co-transfected. This chimeric G protein effectively couples the taste receptor to the cell's endogenous PLC pathway, leading to a robust calcium signal.[6]

-

Cell Culture : Transfected cells are cultured in appropriate media for 24-48 hours to allow for protein expression. Stable cell lines, which permanently integrate the receptor genes, can also be generated through selection with antibiotics.

-

Verification : Expression and proper membrane localization of the receptor subunits are confirmed using techniques like immunofluorescence or Western blotting.

-

Calcium Mobilization Assay

This is the primary functional assay used to measure the activation of the heterologously expressed T1R2/T1R3 receptor.[9][10]

-

Objective : To quantify the receptor's response to a ligand by measuring the downstream increase in intracellular calcium.

-

Methodology :

-

Cell Plating : HEK293 cells expressing hT1R2/hT1R3 and Gα16-gust44 are plated in a multi-well plate (e.g., 96-well).

-

Dye Loading : Cells are loaded with a calcium-sensitive fluorescent indicator dye, such as Fura-2 or Fluo-4, which increases its fluorescence intensity upon binding to Ca²⁺.

-

Stimulation : A baseline fluorescence reading is taken. Solutions containing varying concentrations of cyclamate (or other sweeteners) are then added to the wells.

-

Detection : The change in fluorescence is monitored over time using a fluorescence plate reader or microscope. The peak increase in fluorescence relative to the baseline (ΔF/F) is recorded as the response.

-

Data Analysis : Dose-response curves are generated by plotting the response against the logarithm of the agonist concentration. These curves are then fitted with a nonlinear regression model to calculate the EC₅₀ value.

-

Chimeric Receptor and Site-Directed Mutagenesis Studies

These methods were instrumental in identifying the specific binding site for cyclamate.[3][4]

-

Objective : To pinpoint the receptor subunit and specific amino acid residues responsible for cyclamate binding and activation.

-

Methodology (Chimeric Receptors) :

-

Based on the observation that human receptors respond to cyclamate while mouse receptors do not, chimeric receptor constructs are created. For example, a construct might contain the N-terminal and VFT domains from the mouse T1R3 and the TMD from the human T1R3.

-

These chimeras are expressed in HEK293 cells, and their response to cyclamate is tested using the calcium mobilization assay.

-

Responsiveness is correlated with the presence of specific human domains, thereby localizing the interaction site.[4]

-

-

Methodology (Site-Directed Mutagenesis) :

-

Once a domain (e.g., the TMD of hT1R3) is identified, computational modeling is used to predict which specific amino acid residues within that domain might form a binding pocket.

-

Site-directed mutagenesis is used to create mutant receptors where these candidate residues are systematically replaced, often with alanine (B10760859) (Alanine-Scanning Mutagenesis).[3][4]

-

Each mutant receptor is expressed and tested for its response to cyclamate. A loss or significant reduction in response for a specific mutant indicates that the mutated residue is critical for cyclamate binding or receptor activation.[4]

-

// Nodes Observation [label="Observation:\nHuman receptor responds to Cyclamate,\nMouse receptor does not.", fillcolor="#F1F3F4", fontcolor="#202124", shape=note]; Hypothesis [label="Hypothesis:\nA specific human subunit (T1R2 or T1R3)\nconfers sensitivity.", fillcolor="#FBBC05", fontcolor="#202124"]; Experiment1 [label="Experiment 1: Chimeric Subunits\n(hT1R2/mT1R3 vs. mT1R2/hT1R3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Result1 [label="Result:\nOnly receptors with hT1R3 respond.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=cds]; Hypothesis2 [label="Hypothesis:\nA specific domain within hT1R3\n is responsible.", fillcolor="#FBBC05", fontcolor="#202124"]; Experiment2 [label="Experiment 2: Domain-Swap Chimeras\n(e.g., hT1R3-TMD in mouse backbone)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Result2 [label="Result:\nTMD of hT1R3 is necessary for response.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=cds]; Hypothesis3 [label="Hypothesis:\nSpecific amino acids in the TMD\nform the binding pocket.", fillcolor="#FBBC05", fontcolor="#202124"]; Experiment3 [label="Experiment 3: Site-Directed Mutagenesis\n(Alanine scanning of TMD residues)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Result3 [label="Result:\nIdentified key residues that, when\nmutated, abolish the response.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=cds]; Conclusion [label="Conclusion:\nCyclamate binds to a specific pocket\nwithin the TMD of the hT1R3 subunit.", fillcolor="#202124", fontcolor="#FFFFFF", shape=ellipse];

// Edges Observation -> Hypothesis; Hypothesis -> Experiment1; Experiment1 -> Result1; Result1 -> Hypothesis2; Hypothesis2 -> Experiment2; Experiment2 -> Result2; Result2 -> Hypothesis3; Hypothesis3 -> Experiment3; Experiment3 -> Result3; Result3 -> Conclusion; }

Conclusion and Future Directions

The mechanism of action for cyclamate is a well-defined example of allosteric modulation of a Class C GPCR. By binding within the transmembrane domain of the T1R3 subunit, it triggers a canonical G protein signaling cascade involving gustducin, PLCβ2, IP3, and TRPM5, ultimately leading to ATP release and the perception of sweetness. The experimental framework used to uncover this pathway—combining heterologous expression, functional calcium assays, and molecular biology techniques like chimeragenesis and site-directed mutagenesis—serves as a robust paradigm for the study of other taste modulators. For drug development professionals, understanding these distinct allosteric binding sites on taste receptors opens new avenues for designing novel flavor modulators and sweetness enhancers that can offer improved taste profiles and help reduce caloric intake in food and beverage products.

References

- 1. researchgate.net [researchgate.net]

- 2. cube-biotech.com [cube-biotech.com]

- 3. researchgate.net [researchgate.net]

- 4. Identification of the cyclamate interaction site within the transmembrane domain of the human sweet taste receptor subunit T1R3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of the Cyclamate Interaction Site within the Transmembrane Domain of the Human Sweet Taste Receptor Subunit T1R3*[boxs] | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Metabolism and Metabolic Fate of Calcium Cyclamate: A Technical Guide

An in-depth technical guide on the core.

Executive Summary

Calcium cyclamate, a non-nutritive sweetener, undergoes a complex metabolic journey primarily dictated by the host's gastrointestinal microflora. Following oral ingestion, a significant portion of cyclamate is not absorbed and is excreted unchanged in the feces. The absorbed fraction is largely excreted unchanged in the urine. However, in a subset of the population, known as "converters," gut bacteria metabolize unabsorbed cyclamate into cyclohexylamine (B46788). This conversion is highly variable among individuals. Once formed, cyclohexylamine is readily absorbed and may undergo further, limited metabolism to hydroxylated derivatives before being excreted in the urine. The calcium ion dissociates upon ingestion and enters the body's natural calcium pool, where its homeostasis is regulated by established physiological pathways. This guide provides a detailed overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, experimental protocols, and pathway visualizations.

Absorption, Distribution, Metabolism, and Excretion (ADME)

The metabolic fate of this compound is characterized by incomplete absorption and a pivotal metabolic conversion step mediated by intestinal microflora.

1.1 Absorption Absorption of cyclamate from the gastrointestinal tract is limited and variable across species. In humans, following a 1 g oral dose of radiolabelled this compound, absorption is estimated to be between 20-40%.[1][2][3] The unabsorbed portion remains in the gut lumen, where it is available for microbial metabolism or excretion.[1][3] In contrast, its primary metabolite, cyclohexylamine, is almost completely absorbed from the intestine.[2]

1.2 Distribution Once absorbed, cyclamate is distributed in the body. Studies in pregnant rats have shown that sodium cyclamate can cross the placenta and distribute to fetal tissues.[1] Similarly, in lactating rats and dogs, this compound was found in higher concentrations in milk than in blood.[1] In early-term pregnant women who received an intravenous dose of ¹⁴C-cyclamate, the molecule crossed the placenta and was detected in fetal tissues, particularly the liver, spleen, pancreas, and kidneys.[2]

1.3 Metabolism The metabolism of cyclamate is a two-stage process, with the initial and most critical step being entirely dependent on gut microflora.

-

Conversion to Cyclohexylamine: The primary metabolic event is the conversion of cyclamate to cyclohexylamine through the enzymatic action of certain gastrointestinal bacteria.[1][3] This biotransformation is highly dependent on the individual's gut microbiome composition, leading to distinct subpopulations of "converters" and "non-converters".[4] Non-converters metabolize less than 0.2% of a daily dose, while converters can metabolize a significantly higher, though often erratic, percentage.[4] Chronic exposure to cyclamate can induce this metabolic capability in some individuals.[2]

-

Metabolism of Cyclohexylamine: After its formation and absorption, cyclohexylamine undergoes limited further metabolism, which differs between species. In humans, only about 1-2% of a cyclohexylamine dose is metabolized, primarily through deamination to form metabolites like cyclohexanol (B46403) and trans-cyclohexane-1,2-diol.[5] In rats, metabolism is more extensive (4-5% of a dose) and occurs mainly through ring hydroxylation, producing various aminocyclohexanol isomers.[5]

1.4 Excretion Excretory pathways for this compound and its metabolites are well-defined.

-

Cyclamate: Absorbed cyclamate is rapidly eliminated and excreted largely unchanged in the urine.[1][2] The unabsorbed portion is excreted in the feces. In a human study, 87-90% of an oral radioactive dose was recovered within four days, with roughly equal amounts found in the urine and feces.[1][3]

-

Cyclohexylamine and its Metabolites: Cyclohexylamine and its subsequent metabolites are primarily excreted in the urine.[3][5]

Quantitative Metabolic Data

The following tables summarize key quantitative data on the metabolism and excretion of cyclamate and its metabolite, cyclohexylamine.

Table 1: Pharmacokinetic and Excretion Data of Cyclamate in Humans

| Parameter | Value | Study Conditions | Reference |

| Absorption | 20-40% | Oral administration | [2] |

| Total Recovery | 87-90% | Single 1g oral dose of [¹⁴C]cyclamate, 4-day collection | [1][3] |

| Excretion Route | Approx. equal parts in urine and feces | Single 1g oral dose of [¹⁴C]cyclamate | [1][3] |

| Conversion to CHA | < 0.2% (Non-converters) | Long-term daily dosing | [4] |

| Conversion to CHA | Up to 38% (Avg. steady-state in high converters) | Long-term daily dosing | [4] |

| Conversion to CHA | Occasional peaks up to 60% (High converters) | Long-term daily dosing | [4] |

Table 2: Pharmacokinetic and Excretion Data of Cyclamate in Animal Models (Rat)

| Parameter | Value | Study Conditions | Reference |

| Urinary Excretion | 17-30% | Single oral doses (0.46-1.85 g/kg) | [6] |

| Fecal Excretion | 70-80% | Single oral doses (0.46-1.85 g/kg) | [6] |

| Conversion to CHA | 12-25% of urinary ¹⁴C | Chronic diet (0.1% Ca-cyclamate) followed by a single [¹⁴C]cyclamate dose | [2] |

Table 3: Identified Urinary Metabolites of Cyclohexylamine in Different Species (% of Oral Dose)

| Species | Metabolite | % of Dose | Reference |

| Human | Unchanged Cyclohexylamine | ~98-99% | [5] |

| trans-cyclohexane-1,2-diol | 1.4% | [5] | |

| Cyclohexanol | 0.2% | [5] | |

| Rat | Unchanged Cyclohexylamine | ~95-96% | [5] |

| trans-3-aminocyclohexanol | 2.2% | [5] | |

| cis-4-aminocyclohexanol | 1.7% | [5] | |

| trans-4-aminocyclohexanol | 0.5% | [5] | |

| Other minor metabolites | <0.5% | [5] | |

| Rabbit | Unchanged Cyclohexylamine | ~70% | [5] |

| trans-3-aminocyclohexanol | 11.3% | [5] | |

| Cyclohexanol | 9.3% | [5] | |

| trans-cyclohexane-1,2-diol | 4.7% | [5] | |

| Other minor metabolites | <1.5% | [5] |

Metabolic Pathways and Experimental Workflows

Visual representations of the metabolic fate and associated study designs provide a clearer understanding of the processes involved.

Caption: Metabolic Pathway of this compound.

Caption: Workflow for Human Metabolism Study.

Caption: Analytical Workflow for Cyclamate (HPLC-UV).

Key Experimental Protocols

4.1 Human Long-Term Administration Study This protocol was designed to assess the variability of cyclamate metabolism in humans over an extended period.[4]

-

Subjects: A group of 14 subjects identified as "converters" (>0.2% metabolism of a daily dose to cyclohexylamine) and 31 "non-converters" (<0.2% metabolism) were selected from an initial screen of 261 volunteers.

-

Dosing Regimen: Subjects received this compound tablets equivalent to 250 mg of cyclamic acid, three times daily, for 13 weeks.

-

Sample Collection:

-

Urine: Timed (3-hour) urine collections were performed twice weekly during weeks 1-3 and 7-13 to determine the rate of metabolism. Daily urine specimens were also collected on all other study days to investigate day-to-day fluctuations.

-

Plasma: Blood samples were collected during weeks 1-3 and 7-13 to measure plasma concentrations of cyclohexylamine.

-

-

Analytical Method: Urine and plasma samples were analyzed for cyclamate and cyclohexylamine content, likely using gas chromatography-mass spectrometry (GC-MS), to determine the percentage of conversion and assess pharmacokinetic profiles.

4.2 Analytical Methodology: HPLC-UV for Cyclamate in Foodstuffs This method allows for the quantification of cyclamate in complex matrices like beverages and foods.[7][8]

-

Sample Preparation: The sample is homogenized and extracted with a suitable solvent. An internal standard, such as cycloheptylamine, is added to correct for variations in extraction and derivatization efficiency.

-

Oxidation: The extract undergoes peroxide oxidation. This chemical step converts cyclamate, which has a poor UV chromophore, into cyclohexylamine.

-

Derivatization: The resulting cyclohexylamine is reacted with trinitrobenzenesulfonic acid (TNBS). This reaction forms a highly colored 2,4,6-trinitrophenyl (TNB) derivative of cyclohexylamine that can be easily detected by a UV detector.

-

HPLC Analysis: The derivatized sample is injected into a reversed-phase high-performance liquid chromatography (HPLC) system.

-

Detection and Quantification: The TNB-derivative is separated from other matrix components and detected using a UV detector. The concentration of cyclamate in the original sample is calculated by comparing the peak area of the analyte derivative to that of the internal standard derivative.

Metabolic Fate of the Calcium Ion

The "calcium" component of this compound dissociates from the cyclamate moiety in the aqueous environment of the gastrointestinal tract. The resulting free calcium ions (Ca²⁺) enter the body's systemic calcium pool. The fate of this calcium is not influenced by the cyclamate molecule and follows the well-established physiological pathways of calcium homeostasis.[9][10] This process is tightly regulated by hormones, primarily parathyroid hormone (PTH) and the active form of Vitamin D (calcitriol), which control intestinal absorption, bone resorption, and renal excretion to maintain plasma calcium levels within a narrow physiological range.[11][12]

References

- 1. Cyclamates - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound | C12H24CaN2O6S2 | CID 8752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. publications.iarc.who.int [publications.iarc.who.int]

- 4. The metabolism of cyclamate to cyclohexylamine in humans during long-term administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. 126. This compound (FAO Nutrition Meetings Report Series 44a) [inchem.org]

- 7. Development and single-laboratory validation of an HPLC method for the determination of cyclamate sweetener in foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Calcium metabolism - Wikipedia [en.wikipedia.org]

- 10. Calcium metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. derangedphysiology.com [derangedphysiology.com]

- 12. Molecular aspects of intestinal calcium absorption - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of Calcium Cyclamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of calcium cyclamate, a widely used artificial sweetener. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and food safety assessment. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the core biological pathways.

Absorption

This compound is partially and variably absorbed from the gastrointestinal tract following oral administration. The extent of absorption can be influenced by the gut microbiota composition of the individual. In humans, approximately 30-50% of an orally administered dose of cyclamate is absorbed.[1] Studies in animal models have shown varying degrees of absorption, with rabbits showing more ready absorption than rats and guinea pigs.[2]

Table 1: Quantitative Data on the Absorption of this compound

| Species | Route of Administration | Percentage Absorbed | Reference |

| Human | Oral | 30-50% | [1] |

| Rabbit | Oral | High (quantitative data not specified) | [2] |

| Rat | Oral | Less readily absorbed than in rabbits | [2] |

| Guinea Pig | Oral | Less readily absorbed than in rabbits | [2] |

Distribution

Following absorption, cyclamate is distributed throughout the body. Studies have indicated that cyclamate can cross the placenta and distribute to fetal tissues.[2][3] It has also been found to be excreted in the milk of lactating animals, with concentrations in milk potentially exceeding those in the blood.[2][4]

The primary metabolite of cyclamate, cyclohexylamine (B46788), is also distributed systemically after its formation in the gut and subsequent absorption.

Table 2: Distribution Characteristics of this compound

| Tissue/Fluid | Species | Finding | Reference |

| Fetal Tissues | Human, Rat | Cyclamate crosses the placenta and is found in fetal tissues, particularly the liver, spleen, pancreas, and kidneys. | [2][3] |

| Milk | Dog, Rat | This compound is excreted in milk, with concentrations potentially higher than in blood. | [2][4] |

Metabolism

The metabolism of this compound is unique in that it is not metabolized by human enzymes but rather by the gut microbiota in a subset of the population, referred to as "converters."[1][5][6] The primary metabolic reaction is the hydrolysis of cyclamate to cyclohexylamine.[1][5][6] The ability to convert cyclamate to cyclohexylamine varies significantly among individuals and can be influenced by long-term exposure to cyclamate.[1][7]

Cyclohexylamine, once formed and absorbed, can undergo further metabolism in the body. The main metabolic pathways for cyclohexylamine include hydroxylation of the cyclohexane (B81311) ring and deamination.[8] In humans, the primary metabolites of cyclohexylamine are cyclohexanol (B46403) and trans-cyclohexane-1,2-diol.[8]

Table 3: Metabolism of this compound and Cyclohexylamine

| Compound | Metabolizing Entity | Primary Metabolite(s) | Species | Percentage of Metabolism | Reference |

| This compound | Gut Microbiota | Cyclohexylamine | Human (converters) | >0.2% of daily dose, can reach up to 60% in high converters | [1][7] |

| Cyclohexylamine | Hepatic Enzymes | Cyclohexanol, trans-cyclohexane-1,2-diol | Human | 1-2% of dose | [8] |

| Cyclohexylamine | Hepatic Enzymes | Cyclohexanol, trans-3-, cis-4-, trans-4-, and cis-3-aminocyclohexanol | Rat | 4-5% of dose | [8] |

| Cyclohexylamine | Hepatic Enzymes | Cyclohexanol, trans-cyclohexane-1,2-diol, cyclohexanone, cyclohexylhydroxylamine, and various aminocyclohexanols | Rabbit | ~30% of dose | [8] |

| Cyclohexylamine | Hepatic Enzymes | Cyclohexanol, trans-cyclohexane-1,2-diol, and various aminocyclohexanols | Guinea Pig | 4-5% of dose | [8] |

Below is a diagram illustrating the metabolic pathway of this compound.

Caption: Metabolic conversion of this compound to cyclohexylamine by gut microbiota and subsequent hepatic metabolism of cyclohexylamine.

Excretion

The majority of absorbed cyclamate is excreted unchanged in the urine.[1] The unabsorbed portion is excreted in the feces.[1] In human "converters," the metabolite cyclohexylamine is primarily excreted in the urine.[1][7] The excretion of cyclohexylamine can fluctuate significantly from day to day even in the same individual.[1][7]

Table 4: Excretion of this compound and its Metabolites

| Compound | Route of Excretion | Percentage of Dose | Species | Reference |

| Unchanged Cyclamate | Urine (absorbed fraction) | 30-50% | Human | [1] |

| Unchanged Cyclamate | Feces (unabsorbed fraction) | 50-70% | Human | [1] |

| Cyclohexylamine | Urine | Varies greatly in converters (up to 60% of cyclamate dose) | Human | [1][7] |

| Unchanged Cyclohexylamine | Urine | ~95-96% | Rat, Guinea Pig | [8] |

| Unchanged Cyclohexylamine | Urine | ~70% | Rabbit | [8] |

| Unchanged Cyclohexylamine | Urine | ~98-99% | Human | [8] |

Experimental Protocols

Human Metabolism Study (Based on Renwick et al., 2004)

A study was conducted to determine the long-term metabolism of cyclamate to cyclohexylamine in humans.[1][7]

-

Subjects: The study included individuals identified as "converters" (>0.2% of a daily dose metabolized to cyclohexylamine) and "non-converters" (<0.2% metabolism).[1][7]

-

Dosage: Subjects were administered this compound tablets equivalent to 250 mg of cyclamic acid three times daily for 13 weeks.[1][7]

-

Sample Collection: Timed (3-hour) urine collections were performed twice weekly during weeks 1-3 and 7-13 to determine the metabolism of cyclamate to cyclohexylamine.[1][7] Daily urine specimens were also collected to assess day-to-day fluctuations in cyclohexylamine excretion.[1][7] Plasma samples were collected during weeks 1-3 and 7-13 to measure cyclohexylamine concentrations.[1][7]

-

Analytical Method: The concentrations of cyclamate and cyclohexylamine in urine and plasma were determined using validated analytical methods, likely involving gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

The workflow for a typical human metabolism study is depicted below.

Caption: A generalized workflow for conducting a human clinical trial to assess the metabolism of this compound.

In Vitro Gut Microbiota Metabolism Assay

To investigate the role of gut bacteria in the conversion of cyclamate to cyclohexylamine, in vitro anaerobic incubation studies are performed.[5][6]

-

Sample Source: Fecal samples from human "converters" or the contents of the cecum and colon from animal models pre-treated with cyclamate are used as the source of gut microbiota.[5][6]

-

Incubation: The fecal or intestinal contents are incubated anaerobically with radiolabeled ([¹⁴C]) cyclamate in a suitable broth medium.[5][6]

-

Analysis: After incubation, the medium is analyzed for the presence of [¹⁴C]-cyclohexylamine, typically using chromatographic techniques to separate the parent compound from the metabolite, followed by radiometric detection.

The logical relationship for determining the role of gut microbiota is shown in the following diagram.

Caption: The experimental logic for confirming the conversion of cyclamate to cyclohexylamine by gut microbiota in vitro.

Analytical Methodologies

The quantification of cyclamate and cyclohexylamine in biological matrices is crucial for pharmacokinetic studies. Common analytical techniques include:

-

High-Performance Liquid Chromatography (HPLC): HPLC methods, often involving pre-column derivatization with reagents like trinitrobenzenesulfonic acid (TNBS), are used for the quantification of both cyclamate and cyclohexylamine in urine.[7]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and specific method for the detection and quantification of cyclohexylamine in various biological samples.[1]

This technical guide provides a foundational understanding of the ADME properties of this compound. The variability in its metabolism among individuals highlights the importance of considering the gut microbiome in safety and risk assessments of food additives and xenobiotics. Further research into the specific microbial species and enzymes responsible for cyclamate conversion will provide deeper insights into these processes.

References

- 1. GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lib3.dss.go.th [lib3.dss.go.th]

- 4. The metabolism of cyclamate to cyclohexylamine in humans during long-term administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The role of the gut flora in the metabolism of cyclamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantification of cyclamate and cyclohexylamine in urine samples using high-performance liquid chromatography with trinitrobenzenesulfonic acid pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclamates - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Stability and Degradation Products of Calcium Cyclamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of calcium cyclamate and its degradation products. Understanding the behavior of this artificial sweetener under thermal stress is critical for its application in pharmaceuticals and food products that undergo heat treatment during manufacturing or preparation. This document synthesizes available data on its decomposition pathways, details relevant experimental protocols, and presents key information in a structured format for ease of reference and comparison.

Thermal Stability Profile

This compound (calcium cyclohexylsulfamate), particularly in its dihydrate form (C₁₂H₂₄CaN₂O₆S₂ · 2H₂O), is generally considered to be stable under typical cooking and baking conditions.[1] It is noted to be more resistant to heat than saccharin.[2] However, at elevated temperatures, it undergoes a multi-stage decomposition process.

A key study by Neville et al. using Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) revealed that the thermal decomposition of this compound dihydrate begins with a two-step dehydration process.[3] This initial loss of water is then followed by the decomposition of the anhydrous salt. The ultimate thermal degradation product identified in this study was calcium sulfate (B86663) (CaSO₄).[3] This indicates a complete breakdown of the organic cyclohexylsulfamate (B1227001) moiety at high temperatures in the presence of oxygen.

For comparative purposes, studies on the more commonly analyzed sodium cyclamate provide additional insight into potential degradation pathways. Under deep-frying conditions (200°C for 25 minutes), sodium cyclamate has been shown to degrade, yielding cyclohexylamine (B46788) as a primary product.[4] Another study proposes a different degradation mechanism at 170°C, where sodium cyclamate undergoes sublimation and dimerization to form N,N-dicyclohexyl sulfamide (B24259).[5]

Quantitative Thermal Analysis Data

The following tables summarize the key quantitative data available on the thermal decomposition of cyclamate salts.

Table 1: Thermal Decomposition Stages of this compound Dihydrate

| Decomposition Stage | Description | End Product | Reference |

| Stage 1 & 2 | Two-step thermal dehydration | Anhydrous this compound | [3] |

| Stage 3 | Decomposition of anhydrous salt | Calcium Sulfate (CaSO₄) | [3] |

Note: Specific temperature ranges and mass loss percentages from the TGA/DTA curves were not available in the accessed abstract of the primary source.

Table 2: Thermal Decomposition Data for Sodium Cyclamate

| Condition | Temperature (°C) | Time | Degradation Product(s) | Reference |

| Deep-frying | 160-185 | 5-25 min | Stable | [4] |

| Deep-frying | 185-200 | 5-8 min | Stable | [4] |

| Deep-frying | 200 | 25 min | Cyclohexylamine | [4] |

| Heating | 170 | - | N,N-dicyclohexyl sulfamide | [5] |

Degradation Products and Pathways

The thermal degradation of this compound can proceed via different pathways depending on the temperature, atmosphere (oxidative vs. inert), and presence of other substances.

Inorganic Degradation Pathway

As established by Neville et al., a primary pathway for this compound dihydrate under thermal analysis conditions involves dehydration followed by decomposition to an inorganic salt.[3]

Organic Degradation Pathway

Drawing parallels from studies on sodium cyclamate, a likely degradation pathway under non-oxidative or food processing conditions involves the hydrolysis or cleavage of the N-S bond to produce cyclohexylamine.[4] This is a significant degradation product from a toxicological perspective. At lower temperatures, dimerization to N,N-dicyclohexyl sulfamide has also been proposed.[5]

Experimental Protocols

Characterizing the thermal stability and degradation products of this compound involves thermoanalytical and chromatographic techniques.

Thermogravimetric and Differential Scanning Calorimetry (TGA/DSC)

This protocol describes a general method for analyzing the thermal stability of a sweetener like this compound.

-

Instrumentation: A simultaneous TGA/DSC instrument (e.g., TA Instruments SDT Q600) is used.[1]

-

Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed and placed into an inert crucible (e.g., alumina).[6]

-

Analysis Conditions:

-

Purge Gas: High-purity nitrogen is used as the purge gas at a constant flow rate (e.g., 100 mL/min) to maintain an inert atmosphere.[1]

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600-800°C) at a constant linear heating rate (e.g., 5, 10, or 20°C/min).[1]

-

Isothermal Analysis (Optional): To simulate baking conditions, the sample can be rapidly heated to a specific temperature (e.g., 190°C) and held isothermally for a defined period (e.g., 50 minutes).[6]

-

-